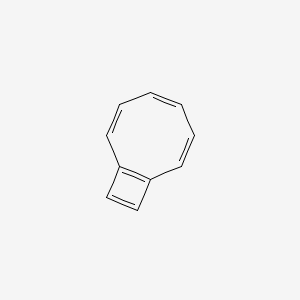![molecular formula C18H20NO4PS B14719985 Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate CAS No. 17640-54-9](/img/structure/B14719985.png)
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is a chemical compound that features a phenothiazine moiety, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate typically involves the reaction of phenothiazine derivatives with diethyl phosphonate under specific conditions. One common method includes the use of magnesium and trimethylphosphane in tetrahydrofuran at room temperature . Another method involves the use of sodium hydride in 1,2-dimethoxyethane at temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reactant in asymmetric Michael addition and cyclocondensation reactions.
Biology: Investigated for its potential anticancer and antioxidant activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate involves its interaction with biological targets such as enzymes and receptors. The phenothiazine moiety is known to intercalate with DNA, inhibit enzyme activity, and modulate receptor functions, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP)
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is unique due to its combination of a phosphonate group with a phenothiazine moiety, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17640-54-9 |
|---|---|
Formule moléculaire |
C18H20NO4PS |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H20NO4PS/c1-3-22-24(21,23-4-2)13-18(20)19-14-9-5-7-11-16(14)25-17-12-8-6-10-15(17)19/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
CIQLDTMDSQPXMR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
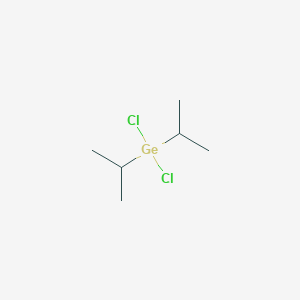

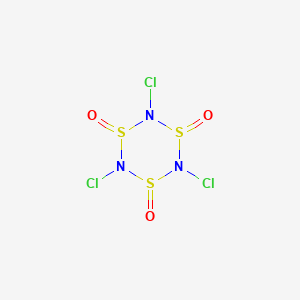

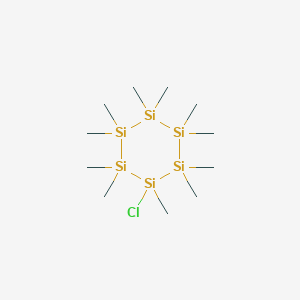
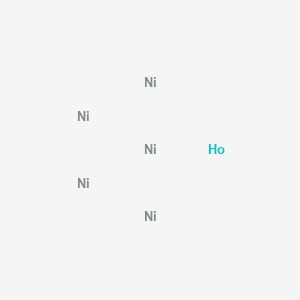


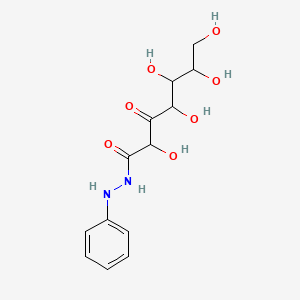
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
